Otophylloside B 4'''-O-alpha-L-cymaropyranoside
Overview
Description
Otophylloside B 4’‘’-O-alpha-L-cymaropyranoside is a natural compound, one of the main components isolated from the Alpine Tea family Otophyllostylis japonicus . It is a white crystalline solid with a molecular formula of C56H90O19 and a molar mass of 1067.32 g/mol . This compound is known for its solubility in water and organic solvents such as methanol, ethanol, and dimethyl sulfoxide . It has garnered attention for its potential pharmacological applications, including anti-cancer, anti-virus, and anti-oxidation effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Otophylloside B 4’‘’-O-alpha-L-cymaropyranoside typically involves the extraction of plant material from Otophyllostylis japonicus . The process includes several separation and purification techniques such as extraction, column chromatography, and thin layer chromatography .
Industrial Production Methods: While specific industrial production methods are not detailed, the general approach involves large-scale extraction and purification processes to isolate the compound from plant sources .
Chemical Reactions Analysis
Types of Reactions: Otophylloside B 4’‘’-O-alpha-L-cymaropyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: The compound reacts with common reagents under standard laboratory conditions. For instance, oxidation reactions may involve reagents like potassium permanganate or hydrogen peroxide, while reduction reactions might use sodium borohydride or lithium aluminum hydride .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction could produce reduced forms of the compound .
Scientific Research Applications
Otophylloside B 4’‘’-O-alpha-L-cymaropyranoside has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which Otophylloside B 4’‘’-O-alpha-L-cymaropyranoside exerts its effects involves multiple molecular targets and pathways. It interacts with cellular components to inhibit cancer cell proliferation, reduce viral replication, and mitigate oxidative stress . The exact molecular pathways are still under investigation, but it is believed to modulate key signaling pathways involved in these processes .
Comparison with Similar Compounds
Otophylloside B 4’‘’-O-alpha-L-cymaropyranoside can be compared with other similar compounds in terms of structure and biological activity. Some similar compounds include:
Otophylloside A: Another compound isolated from the same plant family with similar biological activities.
Otophylloside C: Known for its anti-cancer properties, it shares structural similarities with Otophylloside B 4’‘’-O-alpha-L-cymaropyranoside.
Otophylloside D: Exhibits anti-viral and anti-oxidation effects, making it comparable in terms of pharmacological potential.
Otophylloside B 4’‘’-O-alpha-L-cymaropyranoside stands out due to its unique combination of biological activities and its potential for diverse scientific applications .
Properties
IUPAC Name |
[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H90O19/c1-28(2)29(3)21-43(58)72-42-27-41-52(9)17-16-36(22-35(52)15-18-55(41,61)56(62)20-19-54(60,34(8)57)53(42,56)10)71-44-24-38(64-12)49(31(5)68-44)74-46-26-40(66-14)51(33(7)70-46)75-47-25-39(65-13)50(32(6)69-47)73-45-23-37(63-11)48(59)30(4)67-45/h15,21,28,30-33,36-42,44-51,59-62H,16-20,22-27H2,1-14H3/b29-21+/t30-,31+,32+,33+,36-,37+,38-,39+,40-,41+,42+,44-,45-,46-,47-,48-,49+,50+,51+,52-,53+,54+,55-,56+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDOHRCAEPBFBO-ZIIVSZOXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4C(OC(CC4OC)OC5CCC6(C7CC(C8(C(CCC8(C7(CC=C6C5)O)O)(C(=O)C)O)C)OC(=O)C=C(C)C(C)C)C)C)C)C)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@@H]4[C@H](O[C@H](C[C@@H]4OC)O[C@H]5CC[C@@]6([C@H]7C[C@H]([C@@]8([C@@](CC[C@@]8([C@@]7(CC=C6C5)O)O)(C(=O)C)O)C)OC(=O)/C=C(\C)/C(C)C)C)C)C)C)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H90O19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1067.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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